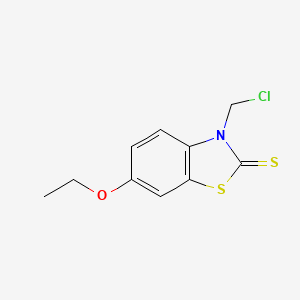
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that contains a benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzothiazoline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloromethyl group.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Benzothiazoline derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzothiazole ring can also interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-1,3-benzothiazole-2(3H)-thione: Lacks the ethoxy group, which may affect its solubility and reactivity.
6-Ethoxy-1,3-benzothiazole-2(3H)-thione: Lacks the chloromethyl group, which limits its ability to undergo substitution reactions.
3-(Methylthio)-6-ethoxy-1,3-benzothiazole-2(3H)-thione: Contains a methylthio group instead of a chloromethyl group, which may alter its chemical reactivity and biological activity.
Uniqueness
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione is unique due to the presence of both the chloromethyl and ethoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and the development of novel derivatives with enhanced properties.
Propiedades
Número CAS |
89045-81-8 |
|---|---|
Fórmula molecular |
C10H10ClNOS2 |
Peso molecular |
259.8 g/mol |
Nombre IUPAC |
3-(chloromethyl)-6-ethoxy-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C10H10ClNOS2/c1-2-13-7-3-4-8-9(5-7)15-10(14)12(8)6-11/h3-5H,2,6H2,1H3 |
Clave InChI |
ZNHONGGXDZRZDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N(C(=S)S2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















